molecular formula C₂₆H₃₂D₅N₅O₂ B1140534 Cabergoline-d5 CAS No. 1426173-20-7

Cabergoline-d5

Cat. No.: B1140534
CAS No.: 1426173-20-7
M. Wt: 456.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cabergoline-d5 is a deuterated form of cabergoline, a synthetic ergoline derivative. It is a dopamine receptor agonist with high affinity for dopamine D2 receptors. This compound is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies.

Scientific Research Applications

Cabergoline-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cabergoline in biological systems.

    Metabolic Studies: Helps in identifying metabolic pathways and metabolites of cabergoline.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions involving cabergoline.

    Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques to quantify cabergoline levels in biological samples.

Mechanism of Action

Target of Action

Cabergoline-d5 primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in the regulation of dopamine, a neurotransmitter that is essential for various brain functions, including mood, reward, and motor control .

Mode of Action

Upon binding to the dopamine D2 receptors, this compound acts as an agonist, mimicking the action of dopamine . This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores . This results in a decrease in hormone secretion from lactotrophs of the anterior pituitary .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopamine signaling pathway. By acting as a dopamine agonist, this compound can inhibit the release of prolactin from lactotrophs in the anterior pituitary . This can lead to a decrease in prolactin levels, which can be beneficial in conditions characterized by hyperprolactinemia .

Pharmacokinetics

This compound exhibits linear pharmacokinetics over a dose range of 0.5–7mg in healthy adult volunteers and parkinsonian patients . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of this compound is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond or the urea moiety . The elimination half-life of this compound estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Result of Action

The primary result of this compound action is the reduction of prolactin levels in the body . This can lead to the alleviation of symptoms associated with hyperprolactinemia, such as menstrual irregularities in women and decreased libido in men . In addition, it has been suggested that this compound may have anti-tumor effects, as it has been shown to suppress tumor cell proliferation and induce cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual factors such as age, sex, genetic factors, and health status can also influence the drug’s efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cabergoline-d5 involves the incorporation of deuterium atoms into the cabergoline molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the cabergoline molecule are replaced with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions. This process typically requires a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and deuterated solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The synthesized this compound is then purified using chromatographic techniques to remove any impurities and ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

Cabergoline-d5 undergoes various chemical reactions, including:

    Oxidation: The alkene bond in this compound is susceptible to oxidation, leading to the formation of epoxides or diols.

    Reduction: The carbonyl groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amide and urea groups in this compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or ureas.

Comparison with Similar Compounds

Similar Compounds

    Bromocriptine: Another dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

    Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

    Quinagolide: A selective dopamine D2 receptor agonist used to treat hyperprolactinemia.

Uniqueness of Cabergoline-d5

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic and metabolic studies. Compared to other dopamine agonists, this compound has a longer half-life and higher affinity for dopamine D2 receptors, making it more effective in certain therapeutic applications.

Properties

IUPAC Name

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORNTPPJEAJQIU-WDORCQELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of cabergoline-d5 in the study and why is it important?

A1: this compound is a deuterated form of cabergoline, meaning it has five deuterium atoms (heavy hydrogen isotopes) incorporated into its structure. This modification does not significantly alter its chemical behavior compared to cabergoline. In the study, this compound serves as an internal standard [] in the analytical method (HPLC-MS/MS) used to quantify cabergoline levels in plasma samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.